2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid;hydrobromide
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Overview
Description
2-(2-Azabicyclo[221]heptan-2-yl)acetic acid;hydrobromide is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid;hydrobromide typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Introduction of the acetic acid group: This step involves the functionalization of the bicyclic structure to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the acetic acid group.
2-(2-Azabicyclo[2.2.1]heptan-2-yl)aniline: Another similar compound with an aniline group instead of the acetic acid group.
Uniqueness: 2-(2-Azabicyclo[221]heptan-2-yl)acetic acid;hydrobromide is unique due to the presence of both the bicyclic structure and the acetic acid moiety
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c10-8(11)5-9-4-6-1-2-7(9)3-6;/h6-7H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWLNHRYJOLRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC(=O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309473-90-1 |
Source
|
Record name | 2-{2-azabicyclo[2.2.1]heptan-2-yl}acetic acid hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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